2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate
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Overview
Description
2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate can be achieved through several synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions typically involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ scalable and efficient synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the synthesis of novel derivatives with potential biological activities . In biology and medicine, it has been explored for its potential as a covalent anticancer agent, particularly in the development of targeted covalent inhibitors for treating cancers . Additionally, it has applications in material science, where its structural properties make it useful for developing new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate involves its interaction with molecular targets and pathways within biological systems. As a covalent inhibitor, it forms covalent bonds with specific amino acid residues in target proteins, leading to the inhibition of their activity . This mechanism is particularly effective in targeting proteins with critical roles in cancer cell proliferation and survival, making it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines . These compounds share similar heterocyclic scaffolds but differ in their specific substituents and functional groups. The unique combination of a methoxyphenyl group, a piperazinylmethyl group, and an imidazo[1,2-a]pyridine core in this compound distinguishes it from other related compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O.C2H2O4/c1-24-16-7-5-15(6-8-16)19-17(14-22-12-9-20-10-13-22)23-11-3-2-4-18(23)21-19;3-1(4)2(5)6/h2-8,11,20H,9-10,12-14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDRUSBPWYMBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4CCNCC4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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